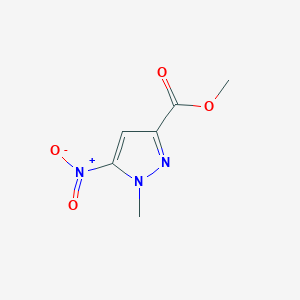
N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
Descripción general
Descripción
N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride (DMPA-D) is a synthetic compound that has been widely used in scientific research applications including biochemical and physiological studies. DMPA-D is a derivative of the natural compound piperidine and is a highly lipophilic molecule that is soluble in both water and organic solvents. DMPA-D has been used for a variety of applications in the laboratory, including as an inhibitor of enzymes, a reagent for the synthesis of peptides, and as a probe for the study of the structure and function of proteins and other macromolecules.
Aplicaciones Científicas De Investigación
Potential as Pesticides
- A study presents X-ray powder diffraction characterization of N-derivatives of certain compounds, including variants of acetamides, which are potential pesticides. This suggests a possible application of N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride in the field of pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Properties
- The antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species are highlighted in a study. The research indicates these compounds' potential effectiveness against fungi, hinting at a possible use of N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride in antimicrobial applications (Mokhtari & Pourabdollah, 2013).
Antibacterial Activity
- Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores shows their antibacterial potential. This suggests that N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride might have similar applications in combating bacterial infections (Iqbal et al., 2017).
Pharmacological Profile
- A study focuses on the pharmacological profile of an N-(2,6-dichlorophenyl) acetamide compound, providing a framework for understanding similar compounds. This could imply potential pharmacological applications for N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride in medical research (Déciga-Campos et al., 2016).
Cryopreservation
- A study on dimethyl-acetamide as a cryoprotectant for rainbow trout spermatozoa suggests the potential of acetamide derivatives, including N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride, in cryopreservation applications (Mcniven, Gallant, & Richardson, 1993).
Propiedades
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBJDEMBSULYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)

![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)



![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)

![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)

![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)